2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide
Description
Properties
CAS No. |
921597-65-1 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-methyl-N-phenyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-9-13(7-8-15-9)11(14)12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,14) |
InChI Key |
VOGZPBCUFDPQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCO1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-phenyloxazolidine-3-carboxamide typically involves the reaction of 2-methyl-oxazolidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-N-phenyloxazolidine-3-carboxamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-phenyloxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-N-phenyloxazolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-phenyloxazolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide with related compounds:
Key Observations:
- Ring Size and Stability : The oxazolidine ring (five-membered) in the target compound is more stable than the four-membered diazetidine ring in compound 3b . Larger rings reduce ring strain, enhancing thermal stability.
- Substituent Effects : Methoxy groups in 3b increase molecular weight and hydrophobicity (higher XlogP), whereas bromine in the pyridine derivative introduces steric and electronic effects that alter reactivity.
Crystallographic and Conformational Analysis
- Planarity : The pyridine derivative in adopts a near-planar conformation (dihedral angle: 8.38°), while the oxazolidine ring in the target compound may introduce slight puckering, affecting π-conjugation and crystal packing.
- Hydrogen-Bond Networks : CAS 14037-24-2 forms centrosymmetric dimers via N–H⋯O bonds, a feature likely shared by the target compound due to its carboxamide group.
Biological Activity
2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide is an organic compound with a unique oxazolidine structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C11H12N2O2
Molecular Weight: 204.23 g/mol
CAS Number: 921597-65-1
The biological activity of 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide is primarily attributed to its ability to interact with various biological targets. The oxazolidine ring facilitates binding to enzymes and receptors, potentially modulating their activity. This compound may exhibit antimicrobial, anti-inflammatory, and anticancer properties through these interactions.
Antimicrobial Activity
Research indicates that compounds with oxazolidine structures can possess significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxazolidines exhibit activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
In vitro studies have shown that 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death. A comparative analysis with established anticancer agents revealed that this compound exhibits a favorable cytotoxic profile against several tumor types .
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various oxazolidine derivatives included 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide was administered to human cancer cell lines. The study found that the compound significantly reduced cell viability and increased markers associated with apoptosis compared to untreated controls. This highlights its potential role in cancer therapy .
Q & A
Q. What experimental techniques are recommended for characterizing 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide?
Methodological Answer:
- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) with software suites like SHELXL for refinement and SIR97 for structure solution. These tools enable precise determination of bond lengths, angles, and stereochemistry .
- Spectroscopic Validation : Confirm molecular identity via - and -NMR, complemented by mass spectrometry. For crystalline samples, compare experimental X-ray data (e.g., unit cell parameters) with computational models .
- Physicochemical Properties : Calculate topological polar surface area (TPSA ≈ 70.7 Ų) and logP values (XlogP ≈ 2) to predict solubility and permeability .
Q. What synthetic strategies are effective for preparing 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide?
Methodological Answer:
- Route Design : Employ stepwise condensation of oxazolidine precursors with phenylcarbamoyl groups. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous syntheses of carboxamide derivatives .
- Catalysis : Use Lewis acids (e.g., ZnCl) to facilitate cyclization or amide bond formation. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using column chromatography .
- Purity Control : Validate purity through melting point analysis and HPLC, ensuring residual solvents are below ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Software Integration : Use SHELXL for least-squares refinement and WinGX/ORTEP-3 for graphical validation of thermal displacement parameters and hydrogen bonding networks. Address outliers in residual electron density maps by re-examizing data collection parameters (e.g., crystal decay, absorption corrections) .
- Data Cross-Validation : Compare experimental bond lengths and angles with DFT-optimized geometries. For example, ensure the oxazolidine ring conformation aligns with computed stability profiles (e.g., chair vs. boat conformers) .
Q. What strategies optimize reaction conditions for derivatizing 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide?
Methodological Answer:
- Functionalization Pathways : Explore regioselective modifications (e.g., halogenation at the methyl group or phenyl ring) using electrophilic reagents. Monitor regiochemistry via -NMR or X-ray crystallography, as seen in fluorinated analogs .
- Kinetic Control : Adjust reaction stoichiometry and temperature to favor mono-substitution over di-substitution. For example, low-temperature acylation reduces side-product formation in carboxamide syntheses .
Q. How can researchers analyze intermolecular interactions in crystalline 2-Methyl-N-phenyl-1,3-oxazolidine-3-carboxamide?
Methodological Answer:
- Hydrogen Bonding Analysis : Use Mercury or PLATON to map donor-acceptor distances (e.g., N–H···O interactions ≈ 2.7–3.0 Å) and quantify packing efficiency. Compare with similar oxazolidine derivatives to identify conserved motifs .
- Hirshfeld Surfaces : Generate 2D fingerprint plots to visualize π-π stacking or van der Waals interactions. For example, phenyl ring centroid distances < 4.0 Å suggest significant aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
